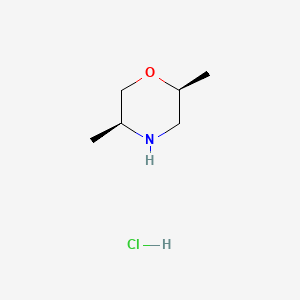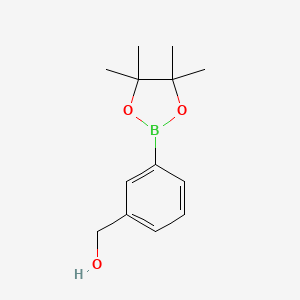![molecular formula C31H41N3O7 B591677 (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid CAS No. 927819-64-5](/img/structure/B591677.png)
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril: is a compound that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is a mixture of diastereomers and is structurally related to lisinopril, a well-known medication used primarily for the treatment of hypertension and heart failure . This compound is characterized by the presence of a carboxylic acid group and a phenylpropyl group attached to the lisinopril backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril involves multiple steps. One common method includes the reaction of L-lysine with a phenylpropyl derivative under controlled conditions to form the desired product . The reaction typically requires the use of protecting groups to prevent unwanted side reactions and to ensure the correct formation of the diastereomers.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired diastereomers .
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-Carboxy-3-phenylpropyl)-S-lisinopril undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenylpropyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is used as a reference compound for studying the structure-activity relationship of ACE inhibitors. It serves as a model compound for developing new ACE inhibitors with improved efficacy and reduced side effects .
Biology: In biological research, this compound is used to study the mechanisms of ACE inhibition and its effects on blood pressure regulation. It is also used in studies investigating the role of ACE inhibitors in preventing cardiovascular diseases .
Medicine: Clinically, N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is used to develop new therapeutic agents for treating hypertension and heart failure. It is also explored for its potential use in treating other conditions such as diabetic nephropathy and chronic kidney disease .
Industry: In the pharmaceutical industry, this compound is used in the formulation of new ACE inhibitor drugs. It is also used in quality control processes to ensure the purity and efficacy of ACE inhibitor medications .
Wirkmechanismus
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, the compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets of this compound include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .
Vergleich Mit ähnlichen Verbindungen
Lisinopril: A widely used ACE inhibitor with a similar structure but without the phenylpropyl group.
Enalapril: Another ACE inhibitor that is structurally related but differs in the side chain composition.
Captopril: The first ACE inhibitor developed, with a different chemical structure but similar mechanism of action.
Uniqueness: N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is unique due to the presence of the phenylpropyl group, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. This structural difference can influence its binding affinity to the ACE enzyme and its overall therapeutic efficacy .
Eigenschaften
CAS-Nummer |
927819-64-5 |
|---|---|
Molekularformel |
C31H41N3O7 |
Molekulargewicht |
567.7 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2,6-bis[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H41N3O7/c35-28(34-21-9-15-27(34)31(40)41)24(33-26(30(38)39)19-17-23-12-5-2-6-13-23)14-7-8-20-32-25(29(36)37)18-16-22-10-3-1-4-11-22/h1-6,10-13,24-27,32-33H,7-9,14-21H2,(H,36,37)(H,38,39)(H,40,41)/t24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
MKOWVLMGJKGFMF-FWEHEUNISA-N |
SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN[C@@H](CCC2=CC=CC=C2)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Synonyme |
N6-(1-Carboxy-3-phenylpropyl)-N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline (Mixture of diastereomers) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)








